3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid
Overview
Description
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid is a compound that features a benzoic acid moiety linked to a 1-methyl-1H-imidazole ring via a sulfanyl (thioether) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions, often using nickel-catalyzed addition to nitriles.
Thioether Formation: The sulfanyl linkage is introduced by reacting the imidazole derivative with a suitable thiol or disulfide compound under appropriate conditions.
Benzoic Acid Attachment: The final step involves the coupling of the thioether-linked imidazole with a benzoic acid derivative, typically using standard coupling reagents and conditions such as EDCI/HOBt or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid can undergo various types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involving sulfur or imidazole interactions.
Organic Synthesis:
Material Science: It can be used in the development of novel materials with specific electronic or optical properties due to the presence of the imidazole ring.
Mechanism of Action
The mechanism of action of 3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-2-thiol: Similar structure but lacks the benzoic acid moiety.
2-mercaptobenzimidazole: Contains a benzimidazole ring instead of a simple imidazole ring.
4-methylthio benzoic acid: Similar structure but lacks the imidazole ring.
Uniqueness
3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid is unique due to the combination of the imidazole ring and benzoic acid moiety linked by a thioether bridge.
Properties
IUPAC Name |
3-[(1-methylimidazol-2-yl)sulfanylmethyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-14-6-5-13-12(14)17-8-9-3-2-4-10(7-9)11(15)16/h2-7H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYNJMKIKLDOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.